molecular formula C29H28N2O3S B3055309 Ethyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 6387-30-0

Ethyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B3055309
CAS No.: 6387-30-0
M. Wt: 484.6 g/mol
InChI Key: HMHFQFSULDXOOG-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Ethyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, typically involves multi-step reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another method is the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are commonly used . For example, the use of nanostructured TiO2 photocatalysts under solvent-free conditions has been reported to be efficient for the synthesis of quinoline derivatives .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce tetrahydroquinolines .

Scientific Research Applications

Ethyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combined quinoline and benzothiophene structures, which confer a distinct set of chemical and biological properties. This dual structure allows for a broader range of interactions with biological targets, making it a versatile compound in scientific research .

Properties

CAS No.

6387-30-0

Molecular Formula

C29H28N2O3S

Molecular Weight

484.6 g/mol

IUPAC Name

ethyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C29H28N2O3S/c1-3-18-13-15-19(16-14-18)24-17-22(20-9-5-7-11-23(20)30-24)27(32)31-28-26(29(33)34-4-2)21-10-6-8-12-25(21)35-28/h5,7,9,11,13-17H,3-4,6,8,10,12H2,1-2H3,(H,31,32)

InChI Key

HMHFQFSULDXOOG-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OCC

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OCC

Origin of Product

United States

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